4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone
Description
4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone (C19H20F2N2O) is a substituted benzophenone derivative characterized by a fluorine atom at the 4-position on both benzene rings and a 4-methylpiperazinomethyl group at the 4'-position. This compound is part of a broader class of benzophenones, which are widely studied for their diverse applications in pharmaceuticals, materials science, and industrial chemistry.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSFVRTFZYAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642973 | |
| Record name | (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-67-0 | |
| Record name | Methanone, (4-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-fluorobenzophenone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Organic Synthesis
4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows it to be transformed into more complex molecules, making it valuable in synthetic organic chemistry.
Pharmacological Studies
The compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and receptor binding studies. The presence of the piperazine moiety enhances its binding affinity to various biological targets, which is crucial in drug design.
Material Science
In material science, this compound is utilized in the development of specialty chemicals and materials. Its photochemical properties make it suitable for applications in UV-curable coatings and adhesives.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes linked to cancer pathways, suggesting potential therapeutic applications.
- Receptor Binding : Research indicated that this compound binds effectively to serotonin receptors, which may lead to developments in treatments for mood disorders.
Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is used as a building block for synthesizing various drugs. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.
Chemical Production
The compound is employed in the production of specialty chemicals used in various applications, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between 4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone and its analogs:
Key Observations :
- Piperazine vs. Pyrrolidine Moieties: The methylpiperazinomethyl group introduces a tertiary amine, enhancing solubility in acidic environments and interaction with biological targets, whereas pyrrolidine derivatives lack this basicity .
- Molecular Weight : Brominated analogs (e.g., 415.29 g/mol) may exhibit slower diffusion rates in biological systems compared to lighter fluorine derivatives .
Antifungal and Anti-inflammatory Properties
- The title compound’s fluorine atoms and methylpiperazinomethyl group may synergize to enhance antifungal activity compared to hydroxy- or methyl-substituted benzophenones. For example, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone demonstrated antifungal efficacy attributed to hydrogen bonding and planar aromatic systems .
Degradation and Stability
- Unlike benzophenone (a known mutagen), the 4-methylpiperazinomethyl group in the title compound likely reduces volatility and degradation risks compared to simpler benzophenones used in sunscreens . However, halogenated analogs (e.g., bromo-fluoro derivatives) may exhibit photolytic degradation under UV exposure .
Biological Activity
4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-67-0) is a fluorinated benzophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a piperazine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C19H21FN2O
- Molecular Weight: 314.38 g/mol
The presence of the fluorine atom enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin biosynthesis. In a study, derivatives containing the piperazine moiety demonstrated competitive inhibition of tyrosinase from Agaricus bisporus, with some compounds exhibiting IC50 values significantly lower than standard inhibitors like kojic acid .
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anticancer Properties: Research indicates potential anticancer activity, particularly in breast cancer models. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in various studies .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Tyrosinase Inhibition | IC50 values as low as 0.18 μM | |
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in breast cancer cells |
Detailed Research Findings
- Tyrosinase Inhibition:
- Antimicrobial Studies:
- Cancer Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
